molecular formula C16H21N3O4S B2821491 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide CAS No. 2034573-28-7

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide

Cat. No.: B2821491
CAS No.: 2034573-28-7
M. Wt: 351.42
InChI Key: IHPNVUBYQJWBST-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a furan ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 2,5-dioxopyrrolidin-1-yl moiety. This can be achieved through the cyclization of a suitable precursor, such as glutamic acid or its derivatives, under dehydrating conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a furan boronic acid or furan halide.

    Thiomorpholine Incorporation: The thiomorpholine ring is typically introduced through nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an electrophilic intermediate.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, forming furanones or other oxidized derivatives.

    Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the furan and thiomorpholine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Common reducing agents include LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).

    Substitution: Halogenating agents, nucleophiles, and bases are often employed in substitution reactions.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted furan and thiomorpholine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to the development of new medications.

Industry

In the materials science industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at various receptors, altering cellular signaling pathways.

    DNA/RNA Interaction: The compound might intercalate into DNA or RNA, affecting transcription and translation processes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(thiomorpholinoethyl)acetamide): Lacks the furan ring, potentially altering its reactivity and biological activity.

    2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)ethyl)acetamide: Lacks the thiomorpholine ring, which could affect its solubility and interaction with biological targets.

    N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)acetamide: Lacks the pyrrolidinone ring, which may influence its stability and reactivity.

Uniqueness

The presence of both the furan and thiomorpholine rings, along with the pyrrolidinone moiety, makes 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)acetamide unique. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities, distinguishing it from similar compounds.

This detailed overview highlights the significance and potential applications of this compound in various scientific fields

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c20-14(11-19-15(21)3-4-16(19)22)17-10-12(13-2-1-7-23-13)18-5-8-24-9-6-18/h1-2,7,12H,3-6,8-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPNVUBYQJWBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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